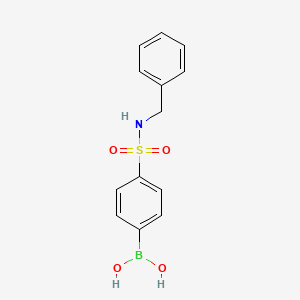

(4-(N-Benzylsulfamoyl)phenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(N-Benzylsulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzylsulfamoyl group

Wissenschaftliche Forschungsanwendungen

(4-(N-Benzylsulfamoyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is explored for its potential as a molecular probe for detecting and quantifying biomolecules that contain cis-diol groups, such as sugars and nucleotides.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

Industry: It is used in the development of advanced materials, including polymers and sensors, due to its ability to form stable complexes with various molecules.

Wirkmechanismus

Target of Action

N-Benzyl 4-boronobenzenesulfonamide, also known as (4-(N-Benzylsulfamoyl)phenyl)boronic acid, is a complex organic compound. Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, boronic acids and their derivatives typically undergo transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond .

Biochemical Pathways

In general, boronic acids and their derivatives play a crucial role in carbon-carbon bond formation during suzuki-miyaura cross-coupling reactions .

Result of Action

Boronic acids and their derivatives are known to facilitate the formation of carbon-carbon bonds in suzuki-miyaura cross-coupling reactions , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The performance of suzuki-miyaura cross-coupling reactions, in which boronic acids and their derivatives are typically used, can be influenced by various factors such as temperature, solvent, and the presence of a base .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of (4-(N-Benzylsulfamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.

Types of Reactions:

Oxidation: (4-(N-Benzylsulfamoyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the benzylsulfamoyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include boronic esters, boronic acids, and substituted phenylboronic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the benzylsulfamoyl group, making it less selective for certain applications.

(4-(N-Methylsulfamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and binding properties.

(4-(N-Benzylsulfonamido)phenyl)boronic acid: Similar but with a

Biologische Aktivität

(4-(N-Benzylsulfamoyl)phenyl)boronic acid, with the chemical formula C13H14BNO4S, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

Overview of (4-(N-Benzylsulfamoyl)phenyl)boronic Acid

This compound belongs to the class of boronic acids, which are known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The structural features of (4-(N-Benzylsulfamoyl)phenyl)boronic acid contribute to its reactivity and biological interactions.

The biological activity of (4-(N-Benzylsulfamoyl)phenyl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids often act as inhibitors of serine proteases and other enzymes. This specific compound may interact with target enzymes through reversible covalent bonding, altering their activity.

- Antioxidant Activity : Studies have shown that boronic acids possess antioxidant properties, which may help in reducing oxidative stress in biological systems.

- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Antioxidant Activity

Research indicates that (4-(N-Benzylsulfamoyl)phenyl)boronic acid exhibits significant antioxidant properties. For instance, it was evaluated using several assays:

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

These results suggest a strong capacity to neutralize free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

In vitro studies have shown that (4-(N-Benzylsulfamoyl)phenyl)boronic acid has a cytotoxic effect on cancer cell lines. The following table summarizes its effects on different cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 22.34 ± 1.12 |

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on healthy cells, suggesting a promising avenue for cancer therapy .

Antibacterial Activity

The antibacterial efficacy of (4-(N-Benzylsulfamoyl)phenyl)boronic acid was assessed against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

These findings highlight its potential use in developing antibacterial agents .

Case Studies and Applications

- Cream Formulation Study : A recent study formulated a cream incorporating (4-(N-Benzylsulfamoyl)phenyl)boronic acid and evaluated its dermatological properties. The cream demonstrated significant antioxidant and antibacterial activities while being well-tolerated in histological assessments on rat models .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of this compound, revealing moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), which could have implications in neurodegenerative disease treatment .

Eigenschaften

IUPAC Name |

[4-(benzylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHAPENXSWTNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621972 |

Source

|

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548769-96-6 |

Source

|

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.